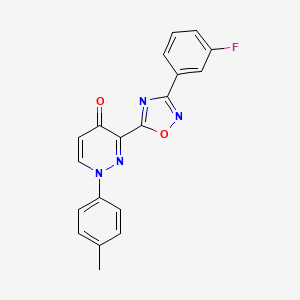
3-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1-(p-tolyl)pyridazin-4(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1-(p-tolyl)pyridazin-4(1H)-one is a useful research compound. Its molecular formula is C19H13FN4O2 and its molecular weight is 348.337. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 3-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1-(p-tolyl)pyridazin-4(1H)-one is a derivative of the oxadiazole class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, supported by case studies and research findings.
Chemical Structure
The compound features a complex structure that includes:
- A pyridazine ring,
- An oxadiazole moiety,
- A fluorophenyl group,
- A p-tolyl substituent.
The molecular formula is C18H16FN5O, and its IUPAC name is this compound.
Biological Activity Overview
Research indicates that compounds containing the oxadiazole scaffold exhibit a broad spectrum of biological activities. The following sections detail specific activities associated with this compound.
Anticancer Activity
Numerous studies have highlighted the potential of oxadiazole derivatives in cancer treatment. For instance:
- Mechanism of Action : The compound likely exerts its anticancer effects through multiple pathways, including the inhibition of key enzymes involved in cell proliferation such as thymidylate synthase , HDAC , and topoisomerase II .
- Case Study : In vitro studies demonstrated that similar oxadiazole derivatives increased p53 expression and caspase-3 cleavage in MCF-7 breast cancer cells, leading to apoptosis .
| Compound | IC50 (nM) | Target |
|---|---|---|
| Oxadiazole Derivative X | 10.5 | HDAC |
| Oxadiazole Derivative Y | 12.1 | Thymidylate Synthase |
Antimicrobial Activity
The antimicrobial properties of oxadiazole derivatives are also noteworthy:
- Spectrum of Activity : Compounds have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli.
- Study Findings : A study reported that an oxadiazole derivative exhibited a minimum inhibitory concentration (MIC) ranging from 0.0039 to 0.025 mg/mL against these pathogens .
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.0039 |
| Escherichia coli | 0.025 |
Anti-inflammatory Activity
Oxadiazole derivatives have also been investigated for their anti-inflammatory effects:
科学研究应用
Anticancer Activity
Research indicates that derivatives of 1,2,4-oxadiazole exhibit potent anticancer properties. The compound has been studied for its ability to inhibit various cancer cell lines. Notably:
- Mechanism of Action : The oxadiazole moiety enhances bioactivity by interacting with specific biological targets involved in cancer progression. This includes inhibition of thymidine phosphorylase, which is crucial for tumor growth and metastasis .
- Case Studies :
- A study demonstrated that similar oxadiazole derivatives showed significant cytotoxic effects against breast cancer cell lines (MCF-7) and leukemia cells .
- Another investigation highlighted the compound's potential as an antiproliferative agent against a range of human cancer cell lines, showing inhibition rates exceeding 80% in several cases .
Antimicrobial Properties
The oxadiazole derivatives have also been evaluated for antimicrobial activity. Studies show that compounds with the oxadiazole structure possess broad-spectrum antimicrobial effects against both Gram-positive and Gram-negative bacteria.
Anti-inflammatory Effects
Recent studies suggest that certain derivatives can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.
Agrochemical Applications
The 1,2,4-oxadiazole framework is recognized for its utility in agrochemistry. The compound may serve as a lead structure for developing new pesticides due to its bioactivity against pests and pathogens affecting crops.
- Pesticidal Activity : Research has indicated that oxadiazole derivatives can act as effective fungicides and insecticides. Their mechanism often involves disrupting metabolic processes in target organisms, leading to their death or incapacitation .
Summary of Findings
The following table summarizes key findings related to the applications of the compound:
| Application Area | Key Findings |
|---|---|
| Anticancer | Inhibits growth in various cancer cell lines; high cytotoxicity rates observed (80%+ inhibition) |
| Antimicrobial | Effective against a range of bacteria; broad-spectrum activity noted |
| Anti-inflammatory | Modulates inflammatory pathways; potential therapeutic applications identified |
| Agrochemical | Promising as a pesticide; effective against crop pathogens and pests |
属性
IUPAC Name |
3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)pyridazin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13FN4O2/c1-12-5-7-15(8-6-12)24-10-9-16(25)17(22-24)19-21-18(23-26-19)13-3-2-4-14(20)11-13/h2-11H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHZKNEFOKPPMEQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=CC(=O)C(=N2)C3=NC(=NO3)C4=CC(=CC=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13FN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














